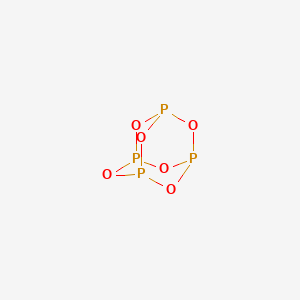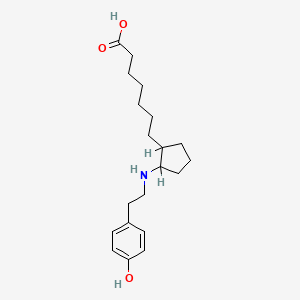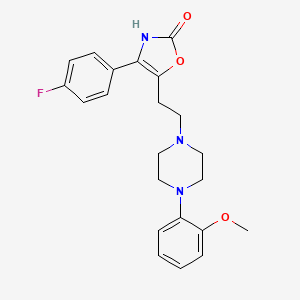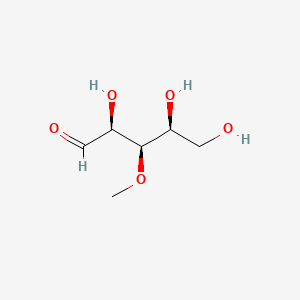
3-O-Methyl-L-xylose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methyl-L-xylose is a natural product found in Myxococcus fulvus with data available.
Aplicaciones Científicas De Investigación
Lipopolysaccharide Component in Bacteria
3-O-Methyl-L-xylose has been isolated from whole cells of Pseudomonas maltophilia, identified as a component of lipopolysaccharide (LPS). It is involved in the structure of LPS along with other sugars like L-rhamnose and L-xylose, released by mild acid hydrolysis from the LPS (Brown, Neal, & Wilkinson, 1977). Similar findings have been reported in Rhodopseudomonas viridis and other gram-negative bacteria, highlighting the role of 3-O-Methyl-L-xylose in bacterial structures (Weckesser, Rosenfelder, Mayer, & Lüderitz, 1971).
Enzymatic Catalysis and Sugar Conversion
Studies on xylose isomerase, an enzyme catalyzing the interconversion between glucose and fructose, have revealed interactions with substrates like 3-O-methyl-D-glucose. These interactions provide insights into enzyme-substrate dynamics and the role of metal cofactors in catalysis, which is crucial for understanding biochemical processes and developing biotechnological applications (Lavie, Allen, Petsko, & Ringe, 1994).
Glycoprotein Constituent in Organisms
Research has identified 3-O-Methyl sugars like 3-O-Methylgalactose and 3-O-Methylmannose as constituents of glycoproteins in various organisms, such as pulmonate gastropod haemocyanins. This discovery adds to the understanding of the complex sugar structures in biological molecules (Hall, Wood, Kamberling, Gerwig, & Vliegenthart, 1977).
Biofuel and Biopolymer Production
In the context of biofuel and biopolymer production, xylose is a key component. Research on metabolic engineering in organisms like Corynebacterium glutamicum and Escherichia coli has shown the potential of xylose utilization for producing value-added chemicals like 3-hydroxypropionic acid and poly(lactate-co-3-hydroxybutyrate). These findings have significant implications for sustainable production of biofuels and biopolymers from lignocellulosic biomass (Chen et al., 2017).
Propiedades
Número CAS |
36414-45-6 |
|---|---|
Nombre del producto |
3-O-Methyl-L-xylose |
Fórmula molecular |
C6H12O5 |
Peso molecular |
164.16 g/mol |
Nombre IUPAC |
(2S,3R,4S)-2,4,5-trihydroxy-3-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-6(4(9)2-7)5(10)3-8/h2,4-6,8-10H,3H2,1H3/t4-,5+,6+/m1/s1 |
Clave InChI |
JNAZNWGFTWHNTH-SRQIZXRXSA-N |
SMILES isomérico |
CO[C@H]([C@H](CO)O)[C@@H](C=O)O |
SMILES |
COC(C(CO)O)C(C=O)O |
SMILES canónico |
COC(C(CO)O)C(C=O)O |
Sinónimos |
3-methylxylose 3-O-methyl-L-xylose 3-O-methylxylose |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



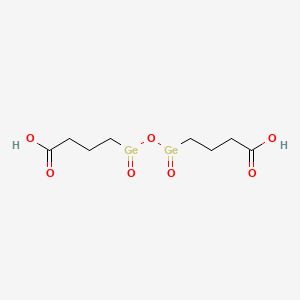
![4-[Bis(2-chloroethyl)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B1206811.png)

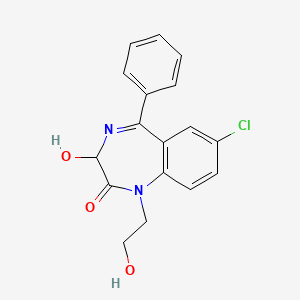
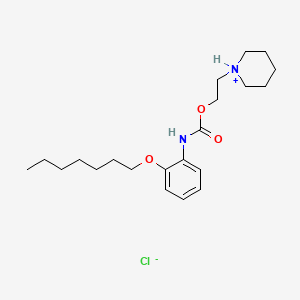
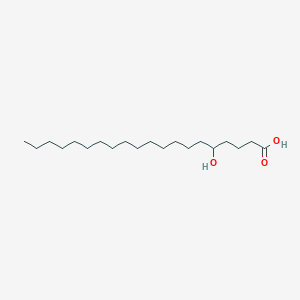
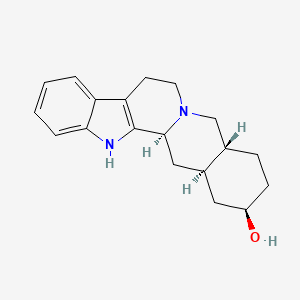

![5-Fluoro-4-hydroxy-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B1206823.png)

